Ethyl 2-(4-oxocyclohexyl)butanoate
Description
Contextualization within Organic Synthesis and Methodological Development
The cyclohexanone (B45756) framework is a core structural motif found in numerous natural products and pharmaceutically active compounds. beilstein-journals.orgnih.gov Consequently, the development of synthetic routes to functionalized cyclohexanones is an area of significant research interest. beilstein-journals.orgnih.gov Compounds like ethyl 2-(4-oxocyclohexyl)butanoate are valuable as building blocks because they contain multiple reactive sites that can be selectively manipulated to construct intricate molecular architectures.
The synthesis of 4-substituted cyclohexanones, such as the parent ring of the title compound, is an important process in the production of intermediates for liquid crystal materials, as well as for the pharmaceutical and pesticide industries. google.com For instance, 4-methoxycyclohexanone (B142444) is a key intermediate in the synthesis of the insecticide spirotetramat. google.com The presence of both a ketone and an ester group in this compound offers multiple avenues for further chemical modification, making it a potentially valuable substrate for methodological development in areas like tandem reactions, where multiple chemical transformations occur in a single synthetic operation.
Overview of Structural Features and Their Strategic Importance in Chemical Transformations
The structure of this compound incorporates two key functional groups: a ketone within a cyclohexane (B81311) ring and an ethyl ester attached to a butyrate (B1204436) side chain at the 2-position of the ring.
The strategic importance of these features lies in their distinct reactivity, which allows for selective chemical transformations. The ketone can undergo a variety of reactions, including:
Nucleophilic addition: Reaction with Grignard reagents or organolithium compounds to form tertiary alcohols.
Reduction: Conversion to the corresponding cyclohexanol (B46403) using reducing agents like sodium borohydride (B1222165).
Enolate formation: The protons alpha to the ketone can be removed by a base to form an enolate, which can then participate in reactions such as alkylations and aldol (B89426) condensations.
The ethyl ester group, on the other hand, can be:
Hydrolyzed: Converted to the corresponding carboxylic acid under acidic or basic conditions.
Reduced: Transformed into a primary alcohol using strong reducing agents like lithium aluminum hydride.
Amidated: Reacted with amines to form amides.
The presence of these two functional groups in a single molecule allows for the design of synthetic strategies where one group is reacted while the other is protected, or where the two groups react sequentially or in a single pot to build molecular complexity.
Historical Trajectory and Evolution of Research Involving Analogous Structures
The study of cyclohexanone and its derivatives has a rich history. Cyclohexanone itself was first identified in 1888 by Edmund Drechsel. wikipedia.org The industrial production of cyclohexanone involves processes like the oxidation of cyclohexane or the partial hydrogenation of phenol. wikipedia.org
Research into substituted cyclohexanones has evolved significantly, driven by their importance as intermediates. google.com Early methods for their preparation often involved the catalytic hydrogenation of substituted phenols. google.com Over time, more sophisticated and selective methods have been developed. For example, cascade reactions, such as the Michael-aldol reaction, have been employed to create highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov
The development of synthetic methods for compounds analogous to this compound, such as ethyl 2-oxo-4-phenylbutyrate, highlights the importance of such keto-esters as intermediates for pharmacologically active molecules. google.com The synthesis of these compounds often involves reactions like aldol condensations followed by esterification and reduction, or Grignard reactions with diethyl oxalate. google.com The continuous development of new synthetic routes to access these and other substituted cyclohexanones underscores their enduring importance in organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-oxocyclohexyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCTQKZGGTHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(=O)CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 4 Oxocyclohexyl Butanoate and Its Stereoisomers
Retrosynthetic Disconnections and Rational Design of Synthetic Routes
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which illuminates potential synthetic pathways. For ethyl 2-(4-oxocyclohexyl)butanoate, the key structural feature is the 1,5-relationship between the two carbonyl groups. This relationship is a powerful guide for disconnection. quimicaorganica.orgyoutube.com
Two primary disconnections can be envisioned for the carbon framework:
Route A: Michael Addition Disconnection (Cβ-Cγ bond) : The most logical disconnection for a 1,5-dicarbonyl compound is at the Cβ-Cγ bond relative to the ketone. This corresponds to a Michael or conjugate addition reaction in the forward sense. youtube.com This disconnection yields two synthons: a d² donor synthon equivalent to the enolate of ethyl butanoate and an a³ acceptor synthon, which corresponds to cyclohex-2-en-1-one. This is generally a highly effective strategy for forming 1,5-dicarbonyl systems due to the favorable reactivity of soft enolate nucleophiles with α,β-unsaturated ketones. youtube.com
Route B: Direct Alkylation Disconnection (Cα-Cβ bond) : An alternative disconnection breaks the same carbon-carbon bond but envisions its formation through a direct SN2 alkylation. This approach also generates the d² ethyl butanoate enolate synthon, but the electrophilic partner is an a¹ synthon corresponding to a cyclohexanone (B45756) with a leaving group (like a halide) at the 4-position, such as 4-bromocyclohexanone.
While both routes are theoretically viable, the Michael addition pathway (Route A) is often preferred for its reliability and the common availability of α,β-unsaturated cycloalkenones as starting materials. The direct alkylation (Route B) can be complicated by competing E2 elimination reactions, especially with a secondary halide on a cyclohexane (B81311) ring. libretexts.org
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several forward synthetic strategies can be developed. These pathways hinge on the efficient formation of the key precursors and the crucial carbon-carbon bond-forming step.
The success of the synthesis relies on the preparation of the requisite cyclohexanone electrophile.
For the Michael Addition Pathway : The key precursor is cyclohex-2-en-1-one . It can be synthesized through various established methods, including the Birch reduction of anisole (B1667542) followed by acid hydrolysis of the resulting enol ether. Another common laboratory-scale preparation involves the allylic bromination of cyclohexene (B86901) to form 3-bromocyclohexene, which is then hydrolyzed to the corresponding allylic alcohol and subsequently oxidized (e.g., using PCC or a Swern oxidation) to the desired enone.
For the Direct Alkylation Pathway : The required precursor is a 4-halocyclohexanone . This can be prepared from 1,4-cyclohexanediol (B33098) by selective oxidation of one alcohol group followed by conversion of the remaining hydroxyl group to a halide (e.g., using PBr₃).
An alternative strategy for forming the substituted cyclohexane ring involves intramolecular cyclization. For instance, a suitably substituted acyclic precursor could be cyclized, as seen in the synthesis of cycloalkanecarboxylic acids from diethyl malonate and α,ω-dihaloalkanes. libretexts.org
The ethyl butanoate moiety serves as the nucleophilic component in the key bond-forming step. The ethyl ester itself can be used to generate the required enolate. Should the synthesis be designed to produce the corresponding carboxylic acid first, standard Fischer esterification can be employed as a final step. This involves refluxing the carboxylic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid, to yield the target ethyl ester.
The formation of the Cα-Cβ bond is the cornerstone of the synthesis. The choice of reaction conditions is critical for achieving high yields.
Michael Addition : This is the most common approach. The enolate of ethyl butanoate is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as THF at low temperatures (-78 °C) to ensure complete and kinetically controlled enolate formation. organicchemistrydata.org This pre-formed enolate is then added to cyclohex-2-en-1-one. The reaction is quenched to protonate the intermediate enolate, yielding the final 1,5-dicarbonyl product. Alternatively, a catalytic amount of a weaker base like sodium ethoxide (NaOEt) in ethanol can be used, where the enolate is formed in equilibrium.
Direct Alkylation : In this less common approach, the enolate of ethyl butanoate, generated with LDA, is reacted with a 4-halocyclohexanone. This SN2 reaction is subject to steric hindrance and potential side reactions, but can be effective with highly reactive electrophiles. libretexts.orgumn.edu
The following table summarizes and compares these two primary strategies.
| Feature | Michael Addition Strategy | Direct Alkylation Strategy |
| Key Electrophile | Cyclohex-2-en-1-one | 4-Halocyclohexanone |
| Reaction Type | Conjugate (1,4) Addition | SN2 Substitution |
| Typical Base | LDA (stoichiometric) or NaOEt (catalytic) | LDA (stoichiometric) |
| Solvent | THF (for LDA), Ethanol (for NaOEt) | THF |
| Advantages | High-yielding, reliable for 1,5-dicarbonyls, avoids issues with secondary halides. | Direct, conceptually simple. |
| Disadvantages | Requires synthesis of the α,β-unsaturated ketone. | Risk of E2 elimination, potential for low yields with secondary halides. libretexts.org |
Asymmetric Synthesis Approaches to Chiral this compound and its Derivatives
The α-carbon of the butanoate moiety is a stereocenter. Therefore, in the absence of chiral control, the synthesis yields a racemic mixture of (R)- and (S)-enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is crucial for applications where stereochemistry dictates biological activity or material properties.
Achieving stereocontrol in the α-functionalization of the butanoate can be accomplished using several modern strategies, primarily falling into two categories: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral Auxiliaries : This method involves covalently attaching a chiral molecule (the auxiliary) to the butanoate precursor. The steric and electronic properties of the auxiliary block one face of the resulting enolate, forcing the electrophile (e.g., cyclohex-2-en-1-one) to attack from the unhindered face. After the diastereoselective C-C bond formation, the auxiliary is cleaved to yield the enantiomerically enriched product. Widely used examples include Evans oxazolidinones and pseudoephedrine amides, which provide high levels of diastereoselectivity in alkylation reactions. harvard.edu
Chiral Catalysis : This more atom-economical approach uses a substoichiometric amount of a chiral catalyst to create a transient chiral environment for the reaction.
Organocatalysis : Chiral organocatalysts, such as those derived from Cinchona alkaloids, can be used as phase-transfer catalysts (PTC). buchler-gmbh.com In this setup, a quaternary ammonium (B1175870) salt derived from the chiral alkaloid transports the butanoate enolate from an aqueous or solid phase into the organic phase where it reacts with the electrophile. The chiral cation forms a tight, stereochemically defined ion pair with the enolate, dictating the facial selectivity of the subsequent alkylation. buchler-gmbh.com
Metal Catalysis : Chiral transition-metal complexes are also powerful tools. While direct asymmetric Michael addition of simple ester enolates can be challenging, related palladium-catalyzed asymmetric allylic alkylation (AAA) reactions are well-established and demonstrate the power of this approach for creating α-stereocenters next to an ester. researchgate.net
The table below outlines these advanced asymmetric approaches.
| Asymmetric Strategy | Description | Example | Mechanism of Control |
| Chiral Auxiliary | The achiral butanoyl group is attached to a chiral molecule, which directs the stereochemical outcome of the alkylation. The auxiliary is removed post-reaction. | Evans Oxazolidinones, Pseudoephedrine Amides harvard.edu | The auxiliary sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side. |
| Organocatalysis | A chiral small-molecule catalyst (non-metal) creates a chiral environment for the reaction. | Cinchona Alkaloid-based Phase-Transfer Catalysts (PTCs) buchler-gmbh.com | The chiral catalyst forms a stereocontrolled ion pair or hydrogen-bonded complex with the reactants, lowering the energy of the transition state for one enantiomer. |
| Metal Catalysis | A chiral ligand coordinates to a metal center, which then orchestrates the enantioselective transformation. | (BINAP)PdCl₂, Chiral Bis(oxazoline) Copper(II) complexes | The chiral ligand creates a well-defined asymmetric pocket around the metal center, controlling the orientation of the reactants during the bond-forming step. |
Diastereoselective Control in Cyclohexane Ring Transformations
Achieving control over the stereochemistry of substituents on a cyclohexane ring is a critical aspect of modern organic synthesis. In the context of this compound, the relative orientation of the ethyl butanoate group at the 2-position and any other substituents on the cyclohexane ring significantly influences the molecule's properties and biological activity.
One of the most powerful methods for constructing substituted cyclohexanone rings is through domino reactions, such as the Michael-aldol cascade. Research has shown that the diastereoselectivity of these reactions can be exceptionally high. For instance, in the synthesis of highly functionalized cyclohexanones, a cascade inter–intramolecular double Michael addition strategy has been reported to proceed with excellent diastereoselectivity. beilstein-journals.orgd-nb.infonih.gov In a plausible pathway to this compound, the conjugate addition of an ethyl butanoate enolate to a cyclohexenone derivative would be the key step. The stereochemical outcome of this addition is governed by the approach of the nucleophile to the electrophile, which can be influenced by steric and electronic factors of both reactants and the catalyst employed.
For example, in a related synthesis of polyfunctional cyclohexanones, a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles yielded products with excellent diastereoselectivity (up to >20:1 dr). nih.gov Mechanistic studies suggest that the diastereoselectivity is often determined in the cyclization step, where thermodynamic control favors the formation of the most stable diastereomer. nih.govnih.gov The choice of base and reaction conditions plays a crucial role in directing the stereochemical course of the reaction.
Catalytic Systems in the Synthesis of this compound
The development of efficient catalytic systems is paramount for the selective and sustainable synthesis of complex organic molecules. Both organocatalysis and transition metal catalysis offer powerful tools for the construction of the this compound scaffold.
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. For the synthesis of this compound, organocatalysts can be employed to facilitate a key Michael addition step in an enantioselective and diastereoselective manner.
Chiral amines, such as proline and its derivatives, are well-known to catalyze the conjugate addition of carbonyl compounds to α,β-unsaturated systems. These catalysts operate through the formation of a transient enamine or iminium ion, which then participates in the stereodetermining step. For instance, the direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes has been successfully achieved using primary amine catalysis, affording products with high diastereo- and enantioselectivity. nih.gov A similar strategy could be envisioned for the addition of an ethyl butanoate pronucleophile to a suitable cyclohexenone precursor.
The table below summarizes representative organocatalysts that could be applied to the synthesis of this compound via a Michael addition.
| Catalyst Type | Example Catalyst | Potential Role in Synthesis |
| Chiral Primary Amine | 9-Amino-9-deoxyepiquinine | Catalyzes γ-selective vinylogous Michael addition, controlling stereochemistry. nih.gov |
| Chiral Secondary Amine | (S)-Diphenylprolinol silyl (B83357) ether | Can activate aldehydes and ketones for conjugate addition reactions. |
| Bifunctional Thiourea | Amine-thiourea catalyst | Promotes enantioselective Michael addition of thioacetic acid to enones, a principle applicable to other nucleophiles. arizona.edu |
These organocatalytic approaches offer the advantages of being metal-free, often less sensitive to air and moisture, and contributing to greener synthetic processes.
Transition metal catalysis provides a versatile and highly efficient platform for the formation of carbon-carbon bonds. In the synthesis of this compound, transition metals can catalyze the conjugate addition of a butanoate-derived nucleophile to a cyclohexenone derivative.
Copper-based catalysts are particularly effective in promoting the 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds. nih.gov The generation of a zinc or magnesium enolate from ethyl 2-bromobutanoate, followed by a copper-catalyzed conjugate addition to cyclohexenone, represents a feasible route. The use of chiral ligands can render these transformations asymmetric, providing access to enantioenriched products. For example, copper-NHC (N-heterocyclic carbene) complexes have been shown to catalyze the conjugate addition of Grignard reagents to cyclic enones with high stereoselectivity. nih.gov
The following table outlines potential transition metal catalytic systems for the synthesis.
| Metal | Ligand | Reactants | Potential Outcome |
| Copper | Chiral N-heterocyclic carbene (NHC) | Dialkylzinc reagent, Cyclohexenone | Enantioselective conjugate addition to form the C-C bond. nih.gov |
| Copper | Chiral Bisoxazoline | Silyl enol ether, α-keto-β,γ-unsaturated phosphonate (B1237965) | Enantioselective vinylogous Mukaiyama-Michael addition. nih.gov |
| Iron | Cyclopentadienyliron(II) dicarbonyl | Alkene, Enone | Redox-neutral coupling via catalytic allyliron intermediates. nih.gov |
These transition metal-catalyzed methods offer high efficiency and selectivity, often under mild reaction conditions.
Principles of Green Chemistry in Synthetic Route Optimization
The application of the twelve principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. rsc.orgnih.govprinceton.edu The synthesis of this compound can be optimized by incorporating these principles at various stages.
A key strategy is to maximize atom economy , which is inherent in addition reactions like the Michael addition, where all atoms of the reactants are incorporated into the product. nih.gov The use of catalysis over stoichiometric reagents is another core principle, as it reduces waste and often increases efficiency. rsc.org Both organocatalysis and transition metal catalysis, as discussed above, align with this principle.
The choice of safer solvents is also critical. Ideally, reactions should be conducted in water or solvent-free conditions. rsc.org For instance, Michael additions of α-nitro ketones to conjugated enones have been efficiently performed under solvent-free conditions using silica (B1680970) as a heterogeneous catalyst. rsc.org Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, offers another green alternative for Michael additions. nih.gov
The table below highlights how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing a convergent synthesis with high yields to minimize waste. |
| Atom Economy | Utilizing addition reactions like the Michael addition. nih.gov |
| Catalysis | Employing organocatalysts or transition metal catalysts in small quantities. rsc.org |
| Safer Solvents | Using water, supercritical fluids, or solvent-free conditions. rsc.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Renewable Feedstocks | Sourcing starting materials from biomass where possible. nih.gov |
By consciously applying these principles, the synthesis of this compound can be made not only efficient and selective but also environmentally sustainable.
Comprehensive Analysis of the Reaction Chemistry of Ethyl 2 4 Oxocyclohexyl Butanoate
Reactivity and Transformations of the Cyclohexanone (B45756) Carbonyl Group
The ketone functionality within the cyclohexanone ring is a primary site for a variety of chemical transformations.
Nucleophilic Addition Reactions: Stereochemical Investigations
The carbonyl carbon of the cyclohexanone is electrophilic and susceptible to attack by nucleophiles. The stereochemical outcome of such additions is of significant interest. For a 4-substituted cyclohexanone like the title compound, the approach of a nucleophile can theoretically occur from either the axial or equatorial face of the ring. The preferred trajectory is influenced by steric and electronic factors, often explained by models such as the Felkin-Anh and Cieplak models, especially in cases where a chiral center is adjacent to the carbonyl. However, without experimental data for Ethyl 2-(4-oxocyclohexyl)butanoate, any prediction of diastereoselectivity remains speculative.
Enolate Chemistry and α-Alkylation Reactions
The presence of α-hydrogens adjacent to the ketone carbonyl allows for the formation of enolates under basic conditions. patsnap.commasterorganicchemistry.com The deprotonation can occur at either the C-3 or C-5 position of the cyclohexanone ring. The regioselectivity of enolate formation is governed by whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.com Strong, bulky bases at low temperatures, such as lithium diisopropylamide (LDA), typically favor the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures allow for equilibration to the more substituted (thermodynamic) enolate. patsnap.comlumenlearning.com
Once formed, these enolates can act as nucleophiles in alkylation reactions with alkyl halides. fiveable.meorganicchemistrytutor.com This provides a pathway to introduce substituents at the α-position of the ketone. The stereochemistry of this alkylation would again depend on the direction of approach of the electrophile to the enolate.
Reductions of the Ketone Moiety: Mechanistic and Stereochemical Considerations
The reduction of the cyclohexanone carbonyl group can lead to the formation of a secondary alcohol, specifically ethyl 2-(4-hydroxycyclohexyl)butanoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is of paramount importance, leading to either a cis or trans relationship between the newly formed hydroxyl group and the butanoate substituent at the C-1 position. The axial or equatorial attack of the hydride reagent will determine the stereochemistry of the resulting alcohol, a factor influenced by the steric hindrance posed by the substituents on the cyclohexane (B81311) ring.
Chemical Transformations Involving the Ethyl Ester Functionality
The ethyl ester group is another reactive site within the molecule, susceptible to various nucleophilic acyl substitution reactions.
Ester Hydrolysis and Transesterification Studies
Ester hydrolysis, the cleavage of the ester bond, can be achieved under either acidic or basic conditions. lumenlearning.comchemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid, 2-(4-oxocyclohexyl)butanoic acid, and ethanol (B145695). lumenlearning.comlibretexts.org To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk
Basic hydrolysis, also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide. lumenlearning.comlibretexts.org The products are the carboxylate salt, sodium 2-(4-oxocyclohexyl)butanoate, and ethanol. libretexts.org
Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) would yield mthis compound. This reaction is typically an equilibrium process. masterorganicchemistry.com
Reduction to Alcohols and Subsequent Derivatization
The ethyl ester can be reduced to a primary alcohol, 2-(4-oxocyclohexyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent would also simultaneously reduce the ketone functionality. Selective reduction of the ester in the presence of the ketone is challenging and would require specific protecting group strategies. Following reduction, the resulting primary alcohol could be further derivatized through reactions such as esterification or etherification.
Condensation Reactions and Related Carbonyl Coupling
The carbonyl group of the cyclohexane ring in this compound is a key site for various condensation and carbonyl coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.
Aldol (B89426) Condensation: The ketone can undergo aldol condensation with other carbonyl compounds. For instance, in the presence of a suitable base, it can react with aldehydes or other ketones. This reaction typically involves the formation of a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone. The self-condensation of aldehydes, a related process, is a well-established method for producing larger molecules like 2-ethyl-2-hexenal (B1232207) from n-butyraldehyde. google.com
Knoevenagel Condensation: This reaction involves the condensation of the ketone with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netorganic-chemistry.org This process is a versatile method for forming substituted olefins. researchgate.net The use of catalysts like triphenylphosphine (B44618) can promote this reaction under mild, solvent-free conditions, often with high stereoselectivity for the (E)-isomer. organic-chemistry.org
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the ketone, forming an alkene. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide. libretexts.orgyoutube.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide. wikipedia.orgyoutube.com This often allows for milder reaction conditions and easier removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups, can be employed to selectively synthesize (Z)-alkenes. youtube.comnrochemistry.com
| Reaction | Reagent | Key Features | Typical Product |
|---|---|---|---|
| Aldol Condensation | Aldehyde or Ketone (with base) | Forms a β-hydroxy ketone, may dehydrate. google.com | α,β-unsaturated ketone |
| Knoevenagel Condensation | Active Methylene Compound (e.g., malononitrile) | Forms substituted olefins, often with high (E)-selectivity. researchgate.netorganic-chemistry.org | Substituted alkene |
| Wittig Reaction | Phosphorus Ylide | Precise placement of the double bond. libretexts.org | Alkene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | High (E)-selectivity, milder conditions than Wittig. wikipedia.orgorganic-chemistry.org | (E)-Alkene |
Reactivity of the Cyclohexane Ring System
The cyclohexane ring of this compound exists predominantly in a chair conformation. The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformers significantly influences the molecule's reactivity. spcmc.ac.inlibretexts.org
Generally, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. libretexts.org For monosubstituted cyclohexanes, the equatorial conformer is favored, and the energy difference between the equatorial and axial conformers increases with the size of the substituent. libretexts.org In the case of this compound, the butanoate group at position 2 and the oxo group at position 4 will influence the conformational equilibrium.
The conformation of the cyclohexane ring directly impacts the accessibility of the reactive sites. For example, in nucleophilic additions to the carbonyl group, the trajectory of the incoming nucleophile can be hindered by axial substituents. researchgate.net The stereoelectronic effects, which involve the alignment of orbitals, also play a crucial role. The reactivity of a particular conformer is not just a matter of its ground-state energy but also the energy of the transition state leading to the product. spcmc.ac.in For instance, in SN2 reactions on cyclohexane derivatives, the axial isomer often reacts faster because the transition state can be stabilized by the relief of steric strain. youtube.com
The cyclohexane ring of this compound offers multiple positions for further functionalization and derivatization, allowing for the synthesis of a diverse range of new compounds.
The primary site for derivatization is the ketone at the C-4 position. As discussed in the condensation reactions section, this carbonyl group can be converted into an alkene. masterorganicchemistry.comlibretexts.org It can also be reduced to a hydroxyl group, introducing a new stereocenter. The stereochemical outcome of such a reduction is influenced by the conformational preferences of the ring and the steric hindrance presented by the substituents.
Furthermore, the carbon atoms alpha to the carbonyl group (C-3 and C-5) are susceptible to enolization under basic or acidic conditions, which can be exploited for various reactions. For example, enolates can act as nucleophiles in alkylation or acylation reactions, allowing for the introduction of new substituents at these positions. Halogenation at the alpha-position is also a common transformation.
The ester group at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or other esters. The stereochemistry at C-2, which is adjacent to a stereocenter, can influence the reactivity and stereochemical outcome of these transformations.
Multi-Component Reactions and Complex Transformations Utilizing this compound
This compound can serve as a valuable building block in multi-component reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product. bas.bg The presence of both a ketone and an ester functionality, along with the cyclohexane scaffold, makes it a versatile substrate for such reactions.
For example, the ketone functionality can participate in Ugi four-component reactions (U-4CR). bas.bg In a typical Ugi reaction, an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid combine to form a bis-amide. bas.bg By using this compound as the ketone component, complex peptide-like structures incorporating the cyclohexane motif can be synthesized.
Furthermore, the product of a Knoevenagel condensation of this compound can act as a dienophile in subsequent Diels-Alder reactions. This allows for the construction of complex polycyclic systems in a convergent manner. The in-situ generation of reactive intermediates from the starting materials is a key feature of many efficient multi-component reaction strategies. beilstein-journals.org
Mechanistic Investigations of Key Transformations and Reaction Kinetics
The mechanisms of the key reactions involving this compound have been extensively studied.
Wittig and Horner-Wadsworth-Emmons Reactions: The mechanism of the Wittig reaction is generally understood to proceed through the formation of a betaine or an oxaphosphetane intermediate. libretexts.orgyoutube.com The initial step is the nucleophilic attack of the ylide on the carbonyl carbon. libretexts.org The subsequent ring closure to the oxaphosphetane and its decomposition to the alkene and phosphine oxide are key steps. youtube.com The Horner-Wadsworth-Emmons reaction follows a similar pathway, starting with the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl. wikipedia.org The rate-limiting step is typically the nucleophilic addition. wikipedia.org The stereochemical outcome of the HWE reaction is often attributed to the thermodynamics of the intermediate oxaphosphetane, with the transition state leading to the (E)-alkene being lower in energy. nrochemistry.com
Knoevenagel Condensation: The mechanism of the Knoevenagel condensation typically involves the base-catalyzed formation of a carbanion from the active methylene compound. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated, and subsequent dehydration yields the final alkene product. The use of specific catalysts, such as ionic liquids or phosphines, can influence the reaction rate and selectivity. organic-chemistry.orgresearchgate.net
Conformational Effects on Reaction Rates: The rate of reactions involving the cyclohexane ring is highly dependent on its conformation. For instance, the rate of saponification of esters on a cyclohexane ring can differ significantly between axial and equatorial isomers. spcmc.ac.in The steric hindrance in the transition state is a major factor; reactions that lead to a more crowded transition state will be slower. spcmc.ac.in The proximity of the reaction center to the bulky ring also plays a role, with the rate differences being more pronounced when the reacting group is closer to the ring. spcmc.ac.in
| Reaction | Key Intermediate(s) | Rate-Determining Step | Factors Influencing Rate/Selectivity |
|---|---|---|---|
| Wittig Reaction | Betaine, Oxaphosphetane libretexts.orgyoutube.com | Formation of the C-C bond | Ylide stability, steric hindrance |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion, Oxaphosphetane wikipedia.org | Nucleophilic addition wikipedia.org | Base, solvent, phosphonate structure (for Z-selectivity) youtube.comnrochemistry.com |
| Knoevenagel Condensation | Carbanion, Alkoxide researchgate.net | Nucleophilic attack | Catalyst, nature of active methylene compound organic-chemistry.orgresearchgate.net |
Theoretical and Computational Chemistry Studies on Ethyl 2 4 Oxocyclohexyl Butanoate
Electronic Structure Analysis and Molecular Orbital Theory Applications
The electronic structure of Ethyl 2-(4-oxocyclohexyl)butanoate is fundamentally governed by its constituent functional groups: a ketone within a cyclohexane (B81311) ring and an ethyl ester group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons and predicting the molecule's reactivity.
Key aspects of the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be analyzed using computational methods like Density Functional Theory (DFT). For this compound, the HOMO is expected to be localized primarily around the oxygen atoms of the carbonyl groups, which possess non-bonding lone pair electrons. The LUMO, conversely, is likely to be centered on the antibonding π* orbitals of the C=O bonds of both the ketone and the ester functionalities.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. In this molecule, the presence of two carbonyl groups can lead to complex interactions between their respective molecular orbitals.
A qualitative molecular orbital diagram would show the mixing of the π orbitals of the two C=O groups, potentially leading to a splitting of the energy levels. The precise energies and spatial distributions of these orbitals can be quantitatively determined through computational calculations, which are essential for predicting sites of nucleophilic or electrophilic attack. For instance, the carbon atoms of the carbonyl groups are expected to be electron-deficient and thus susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. A comprehensive conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. lumenlearning.comlibretexts.org
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent at the C4 position, the butanoate group, can be situated in either an axial or an equatorial position. Due to steric hindrance, the equatorial position is generally more stable. lumenlearning.com The energy difference between these two conformations can be estimated using A-values, which quantify the steric strain of axial substituents.
Table 1: Predicted Relative Energies of Cyclohexane Ring Conformations
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Chair | Equatorial | 0 (most stable) | >95% |
| Chair | Axial | ~2.1 | <5% |
| Twist-Boat | - | ~5-6 | <0.1% |
Note: These are estimated values based on general principles of conformational analysis of substituted cyclohexanes.
Computational Prediction of Spectroscopic Properties for Structural Elucidation Research
Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for the structural elucidation of novel compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations. These calculations determine the magnetic shielding of each nucleus, which can then be converted into chemical shifts. The predicted spectrum would show distinct signals for the protons and carbons in different chemical environments. For example, the protons on the carbon adjacent to the ester oxygen would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the ethyl group. Similarly, the carbonyl carbons of the ketone and ester would have characteristic chemical shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorptions corresponding to the vibrational modes of the molecule. For this compound, strong absorption bands are predicted for the C=O stretching vibrations of the ketone and the ester. docbrown.info The ester C=O stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the ketone C=O stretch (around 1715 cm⁻¹). The C-O stretching vibrations of the ester group would also be prominent in the fingerprint region.
Mass Spectrometry (MS): The fragmentation pathways of this compound upon ionization in a mass spectrometer can be modeled computationally. Common fragmentation patterns for ketones and esters include α-cleavage and McLafferty rearrangements. For instance, α-cleavage next to the ketone would result in the loss of an alkyl radical. The ester group could undergo fragmentation through cleavage of the C-O bond or a McLafferty rearrangement if a γ-hydrogen is available.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Range |
| ¹³C NMR | Ketone C=O | 205-220 ppm |
| ¹³C NMR | Ester C=O | 170-175 ppm |
| ¹H NMR | -OCH₂CH₃ | 4.0-4.2 ppm (quartet) |
| ¹H NMR | -OCH₂CH₃ | 1.2-1.4 ppm (triplet) |
| IR | Ketone C=O Stretch | ~1715 cm⁻¹ |
| IR | Ester C=O Stretch | ~1740 cm⁻¹ |
| Mass Spec | Major Fragment | m/z corresponding to McLafferty rearrangement |
| Mass Spec | Major Fragment | m/z corresponding to α-cleavage at the ketone |
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. nih.govrsc.orgresearchgate.net For example, the reduction of the ketone group to a secondary alcohol is a common transformation.
Using quantum mechanical methods, the entire reaction pathway can be mapped out, including the structures of the reactants, products, any intermediates, and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is directly related to the reaction rate. By modeling the reaction with different reagents or under different conditions, computational chemistry can help in understanding and predicting reactivity and selectivity. For instance, the stereoselectivity of the ketone reduction (i.e., whether the hydroxyl group is formed in an axial or equatorial position) can be investigated by comparing the activation energies of the two possible reaction pathways.
Solvent Effects on Molecular Conformation and Reactivity: Computational Perspectives
The solvent in which a molecule is dissolved can have a profound effect on its conformation and reactivity. Computational models can account for these solvent effects in several ways.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment.
Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For example, in a protic solvent like ethanol (B145695), hydrogen bonds could form with the oxygen atoms of the ketone and ester groups, which could influence both the conformational equilibrium and the mechanism of reactions. These specific interactions can be crucial in accurately modeling reaction pathways and activation energies in solution. nih.gov
Advanced Analytical Methodologies for Research on Ethyl 2 4 Oxocyclohexyl Butanoate
High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure in Research Contexts
The definitive identification and structural confirmation of Ethyl 2-(4-oxocyclohexyl)butanoate would rely on a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and spatial arrangement.
Multi-dimensional NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a suite of NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the protons on the butanoate chain, and the protons of the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: This experiment would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbons of the ester and ketone groups (typically in the 170-210 ppm region), the carbons of the ethyl group, and the carbons of the cyclohexyl ring.
COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to one another. ymdb.ca It would be instrumental in tracing the connectivity of protons within the cyclohexyl ring and along the butanoate chain. ymdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sciepub.com It allows for the definitive assignment of which protons are attached to which carbon atoms. sciepub.com
HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique reveals correlations between protons and carbons that are two or three bonds apart. sciepub.com This is particularly powerful for identifying the connectivity between different functional groups, such as linking the butanoate chain to the cyclohexyl ring. sciepub.com
To illustrate, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shifts for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl-CH₂ | ~4.1 (quartet) | ~60 |
| Butanoate-C=O | - | ~175 |
| Butanoate-CH | ~2.3 (multiplet) | ~45 |
| Butanoate-CH₂ | ~1.6 (multiplet) | ~30 |
| Cyclohexyl-C=O | - | ~210 |
| Cyclohexyl-CH (alpha to C=O) | ~2.4 (multiplet) | ~41 |
| Cyclohexyl-CH (other) | ~1.5-2.2 (multiplets) | ~25-35 |
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the calculation of its elemental formula with high accuracy. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide further structural information by breaking the molecule into smaller, identifiable pieces.
The expected exact mass of this compound (C₁₂H₂₀O₃) can be calculated and would be confirmed by HRMS. Analysis of the fragmentation pattern would likely show characteristic losses of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the cyclohexyl ring.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. The C-O stretching of the ester would also be prominent.
Raman Spectroscopy: Raman spectroscopy would also detect these functional groups, and can sometimes provide better signals for non-polar bonds.
A table of expected characteristic IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone C=O | Stretch | ~1715 |
| Ester C=O | Stretch | ~1735 |
| C-O (Ester) | Stretch | ~1100-1300 |
| C-H (sp³) | Stretch | ~2850-3000 |
This compound possesses a chiral center at the second carbon of the butanoate chain. If the compound were to be resolved into its individual enantiomers, or if an enantiomerically enriched sample were synthesized, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be crucial for determining the absolute configuration of the stereocenter. These techniques measure the differential absorption and rotation of circularly polarized light by a chiral molecule.
Chromatographic Methods for Purification and Purity Assessment in Research Applications
Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and the analytical assessment of the purity of compounds like this compound. A typical method development would involve:
Column Selection: A reversed-phase column, such as a C18 column, would likely be the first choice. pensoft.net
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a pH modifier like formic acid or a buffer, would be optimized to achieve good separation. pensoft.net
Detection: A UV detector would be suitable, as the ketone carbonyl group provides a chromophore that absorbs UV light. pensoft.net
The development of a robust HPLC method would be essential to separate the desired product from any starting materials, byproducts, or degradation products, thereby ensuring the purity of the compound for subsequent research. For instance, a method could be developed to separate this compound from potential impurities like 4-oxocyclohexylbutanoic acid or other esters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the study of volatile and semi-volatile compounds like this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for both qualitative and quantitative analysis. jmchemsci.com
Reaction Monitoring: During the synthesis of this compound, GC-MS allows chemists to monitor the progress of the reaction in real-time. By extracting small aliquots from the reaction mixture at various intervals, analysts can track the depletion of starting materials and the concurrent formation of the desired product. The resulting chromatogram displays distinct peaks for each component, with the peak area corresponding to its relative concentration. This information is vital for determining the optimal reaction time, temperature, and catalyst loading to maximize yield and minimize byproduct formation.
Purity Analysis: After synthesis and purification, GC-MS is the primary tool for assessing the purity of this compound. A pure sample will ideally show a single dominant peak in the gas chromatogram at a characteristic retention time. The presence of other peaks indicates impurities, which can be identified by their unique mass spectra. nih.gov The mass spectrometer fragments the molecules eluting from the GC column and detects these fragments based on their mass-to-charge ratio, providing a molecular fingerprint for each compound. In some procedures, purity is determined by the non-calibrated GC area ratio, which can indicate a purity level of over 99%. orgsyn.org
The table below illustrates a hypothetical dataset from a GC-MS analysis during the synthesis of the target compound.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Status |
| Reactant A | 4.2 | 57, 85, 113 | Decreasing |
| Reactant B | 6.8 | 43, 71, 99 | Decreasing |
| This compound | 12.5 | 97, 125, 153, 198 | Increasing |
| Byproduct C | 10.1 | 69, 111, 139 | Monitored |
This table is for illustrative purposes and represents hypothetical data.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound possesses two chiral centers, meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). The separation and quantification of these individual stereoisomers are crucial, as they often exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for such chiral separations. ceon.rs
SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, resulting in a "supercritical fluid" with unique properties. chromatographyonline.com This fluid has low viscosity and high diffusivity, which facilitates rapid and highly efficient separations, often surpassing the performance of traditional high-performance liquid chromatography (HPLC). chromatographyonline.comnih.gov
For chiral separations, the sample is passed through a column packed with a chiral stationary phase (CSP). phenomenex.com These phases are designed to interact differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The advantages of SFC include:
Speed: The low viscosity of the supercritical CO2 mobile phase allows for higher flow rates, significantly reducing analysis times compared to normal-phase LC. chromatographyonline.com
Reduced Solvent Use: SFC primarily uses CO2, a non-toxic and non-flammable solvent, reducing the consumption of hazardous organic solvents. ceon.rs
Enhanced Selectivity: SFC can offer different or complementary chiral selectivity compared to traditional LC methods. chromatographyonline.com
The following table demonstrates a potential outcome of an SFC analysis for separating the stereoisomers of this compound.
| Stereoisomer | Retention Time (min) | Chiral Stationary Phase (Example) | Mobile Phase Composition |
| (2R,4'R) | 3.1 | Lux Cellulose-1 | 85% CO2 / 15% Methanol (B129727) |
| (2S,4'S) | 3.5 | Lux Cellulose-1 | 85% CO2 / 15% Methanol |
| (2R,4'S) | 4.2 | Lux Amylose-2 | 90% CO2 / 10% Isopropanol |
| (2S,4'R) | 4.8 | Lux Amylose-2 | 90% CO2 / 10% Isopropanol |
This table is for illustrative purposes and represents hypothetical data.
X-ray Crystallography for Solid-State Structural Determination of Derivatives (if applicable)
Since this compound is a liquid at standard conditions, it cannot be directly analyzed by this method. However, its exact solid-state structure can be determined by first converting it into a suitable solid crystalline derivative. This is a common strategy in chemical analysis. For instance, research on related compounds, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, has successfully used this approach. nih.gov In that case, the compound was synthesized and obtained as crystals suitable for X-ray diffraction analysis. nih.gov
The process would involve reacting this compound to form a new, stable compound that readily crystallizes. This derivative is then subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded and analyzed to generate a detailed three-dimensional model of the molecule's structure. This provides unambiguous proof of its constitution and stereochemistry.
A summary of crystallographic data obtained for a derivative would typically be presented as follows.
| Parameter | Value |
| Chemical Formula | C18H16N2O3S (Example Derivative) nih.gov |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| β (°) | 95.54 |
| Volume (ų) | 1748.9 |
Data presented is for the example derivative ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate and serves as an illustration of the method. nih.gov
Strategic Role of Ethyl 2 4 Oxocyclohexyl Butanoate As a Key Intermediate in Organic Synthesis
Applications in the Total Synthesis of Complex Natural Products and Analogues
While specific examples detailing the use of Ethyl 2-(4-oxocyclohexyl)butanoate in the total synthesis of named natural products are not prominently documented in publicly accessible scientific literature, the inherent functionalities of the molecule suggest its potential as a key building block. The 4-oxocyclohexyl moiety is a common structural feature in a variety of terpenoids and alkaloids. Synthetic strategies often rely on the use of such cyclic ketones to establish crucial stereocenters and to construct the core ring systems of these complex natural products.
The presence of the ethyl butanoate side chain offers a handle for further chemical manipulation. For instance, the alpha-position to the ester can be functionalized through enolate chemistry, allowing for the introduction of additional substituents. The ester itself can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other coupling reactions, essential steps in the synthesis of many biologically active molecules. The ketone functionality can be subjected to a wide range of reactions, including reductions to form alcohols, Grignard additions to introduce new carbon-carbon bonds, and Wittig reactions to form alkenes, all of which are fundamental transformations in the assembly of complex natural product skeletons.
Building Block for the Construction of Novel Organic Scaffolds and Heterocyclic Systems
The reactivity of this compound lends itself to the construction of diverse organic scaffolds and heterocyclic systems. The ketone and ester functionalities are ideal precursors for the synthesis of various cyclic and polycyclic structures.
One potential application is in the synthesis of spirocyclic compounds, where the cyclohexanone (B45756) ring can serve as the anchor for the formation of a second ring system at the C-4 position. Furthermore, the bifunctional nature of the molecule allows for intramolecular reactions. For example, after modification of the ester side chain to introduce a nucleophilic group, an intramolecular cyclization onto the ketone could lead to the formation of bridged or fused ring systems, which are of significant interest in medicinal chemistry and materials science.
The ketone functionality is a key precursor for the synthesis of a variety of heterocyclic systems. For instance, reaction with hydrazines or substituted hydrazines can yield pyrazole or indazole derivatives. Condensation with ureas or thioureas can lead to the formation of pyrimidine-based heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals.
Precursor in the Development of Specialty Chemicals and Advanced Materials (non-biological applications)
Beyond its potential in the synthesis of biologically active molecules, this compound can also serve as a precursor for the development of specialty chemicals and advanced materials. The cyclohexyl ring provides a robust and rigid core that can be incorporated into polymer backbones or liquid crystal structures.
The ester functionality can be utilized in polymerization reactions, such as transesterification, to produce polyesters. The properties of these materials, such as their thermal stability and mechanical strength, could be tailored by the incorporation of the bulky cyclohexyl group. The ketone can be transformed into other functional groups, such as oximes or hydrazones, which could then be used to create novel polymers or cross-linking agents.
In the field of liquid crystals, the rigid cyclohexyl core is a desirable feature. By modifying the side chain and potentially introducing other functional groups onto the ring, it may be possible to synthesize new liquid crystalline materials with specific phase behaviors and electro-optical properties.
Role in Catalyst Ligand Design and Organocatalysis
The structure of this compound suggests its potential, or the potential of its derivatives, in the design of chiral ligands for asymmetric catalysis. The cyclohexyl ring can serve as a scaffold to which chiral auxiliaries or coordinating groups can be attached.
For example, reduction of the ketone to a hydroxyl group would introduce a stereocenter. This alcohol, along with the ester functionality, could be used to chelate to a metal center, creating a chiral environment that could induce enantioselectivity in a catalytic reaction. The conformational rigidity of the cyclohexane (B81311) ring is often advantageous in ligand design, as it can lead to more well-defined and effective catalysts.
While there is no direct evidence in the available literature of this compound or its immediate derivatives acting as organocatalysts themselves, the functional groups present could be modified to create such catalysts. For instance, the ketone could be converted into a chiral amine or pyrrolidine moiety, which are common motifs in organocatalysis.
Future Directions and Emerging Research Avenues for Ethyl 2 4 Oxocyclohexyl Butanoate Chemistry
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bifunctional nature of Ethyl 2-(4-oxocyclohexyl)butanoate offers a rich landscape for exploring novel chemical reactions. The presence of a ketone, an ester, and an adjacent acidic proton allows for a variety of transformations.
Future research could focus on intramolecular reactions to create complex cyclic and spirocyclic systems. For instance, an intramolecular aldol (B89426) condensation could lead to bicyclic products, while a Dieckmann condensation could be explored under different conditions. The ketone functionality is a prime target for nucleophilic additions, while the alpha-carbon to the ester is ripe for alkylation or acylation. organic-chemistry.org
Multi-component reactions (MCRs) represent another promising avenue. The compound could act as a key building block in MCRs to generate structurally diverse and complex molecules in a single step. For example, a Knoevenagel condensation at the ketone, followed by a Michael addition and subsequent cyclization, could yield highly substituted heterocyclic systems. researchgate.netwikipedia.orgnih.govacs.org The reaction of the ketone with amines to form an imine, which can then be reduced in a process known as reductive amination, offers a pathway to novel amino-substituted derivatives. wikipedia.orgmasterorganicchemistry.compearson.comyoutube.comyoutube.com
Furthermore, the synthesis of spirocycles, which are prevalent in many natural products and pharmaceuticals, is a significant area of interest. nih.govresearchgate.netmdpi.com The cyclohexanone (B45756) moiety of this compound is an ideal starting point for creating spirocyclic compounds, such as spiro[cyclohexane-oxindoles] or other complex heterocyclic systems, through reactions like [3+2] cycloadditions. mdpi.com
Table 1: Potential Novel Reactions for this compound
| Reaction Type | Reacting Moiety | Potential Product Class |
|---|---|---|
| Intramolecular Aldol/Knoevenagel | Ketone and α-Carbon | Bicyclic Alkenes/Alcohols |
| Intramolecular Alkylation | Enolate and an introduced leaving group | Bicyclic Ketones researchgate.net |
| Multi-component Reactions (e.g., Hantzsch) | Ketone and Ester | Dihydropyridines |
| Spirocyclization | Ketone | Spiro-heterocycles nih.govresearchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For reactions involving this compound, flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.comgoogle.com
Integrating the synthesis and derivatization of this compound into flow chemistry platforms can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.netacs.org For example, the precise temperature control in microreactors can prevent side reactions, and the rapid mixing can enhance reaction rates. google.com
Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid generation of a library of derivatives. researchgate.net By combining robotics with flow reactors, a large number of catalysts, solvents, and reaction conditions can be tested in a short period to optimize the synthesis of novel compounds derived from this compound. This approach is particularly useful for medicinal chemistry programs where a diverse set of analogs is needed for structure-activity relationship (SAR) studies. mdpi.com
Interdisciplinary Research with Data Science and Machine Learning for Reaction Prediction
The intersection of chemistry with data science and machine learning (ML) is poised to revolutionize how chemical reactions are designed and optimized. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including reaction yields and potential side products. nih.gov
For this compound, an ML model could be developed to predict its reactivity in various chemical environments. By inputting the structure of the molecule along with different reactants and conditions, the model could forecast the most likely product and its yield. This predictive power can save significant time and resources by prioritizing experiments that are most likely to succeed. nih.gov
Potential in Materials Science Applications (e.g., polymer precursors, molecular machines)
The unique structure of this compound makes it a candidate for applications in materials science, particularly as a monomer precursor for novel polymers. The ketone group can be a site for polymerization or for grafting side chains onto a polymer backbone. acs.orgnih.govresearchgate.net For instance, polymers with ketone functionalities can be used as scaffolds for creating complex macromolecular structures. researchgate.net The cyclohexyl ring can impart rigidity and desirable thermal properties to a polymer chain. researchgate.netacs.org Research has shown that cyclohexanone can be a co-initiator in polymerization processes. nih.gov The development of poly(keto-esters) is also an area of interest for creating new materials. google.com
Furthermore, the field of molecular machines, which involves the design and synthesis of molecules that can perform mechanical-like movements, could potentially utilize building blocks derived from this compound. Its stereocenter and multiple functional groups offer handles for creating more complex, switchable structures. While speculative, the controlled transformation of the ketone and ester groups could be envisioned as part of a larger system that responds to external stimuli, a key feature of a molecular machine. The versatile reactivity of β-keto esters and amides makes them powerful building blocks in this regard. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
